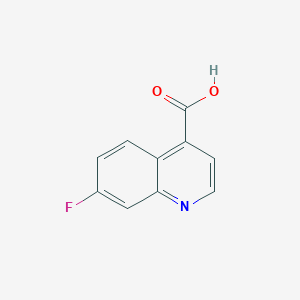

7-Fluoroquinoline-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLJMJLJXBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594216 | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-03-7 | |

| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: an Evolving Pharmaceutical Mainstay

The journey of the quinoline (B57606) scaffold in medicine began with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which for centuries was the only effective treatment for malaria. researchgate.net The subsequent development of synthetic quinoline-based antimalarials like chloroquine (B1663885) in the 1940s marked a significant milestone in medicinal chemistry. researchgate.net

The therapeutic applications of quinolines expanded dramatically with the discovery of nalidixic acid in 1962, the first of the quinolone antibiotics. researchgate.netoup.comucsf.edunih.gov This discovery paved the way for the development of subsequent generations of quinolones, most notably the fluoroquinolones, which exhibit a broad spectrum of antibacterial activity. researchgate.netnih.gov The introduction of a fluorine atom at the C6-position and a piperazine (B1678402) ring at the C7-position, as seen in norfloxacin (B1679917), led to significant improvements in antibacterial potency and pharmacokinetic properties. researchgate.net

Beyond their antimicrobial and antimalarial uses, quinoline derivatives have been investigated for a wide range of other pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.gov This versatility has established the quinoline ring system as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

Quinolone 4 Carboxylic Acid Derivatives: a Hub of Research Activity

The quinolone-4-carboxylic acid moiety is a key pharmacophore responsible for the biological activity of many quinolone-based drugs. This structural feature is crucial for the antibacterial action of fluoroquinolones, as it is involved in the inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov The carboxyl group at position 3 and the ketone at position 4 are essential for this activity. mdpi.com

While initially recognized for their antibacterial effects, research has revealed that quinolone-4-carboxylic acid derivatives possess a much broader range of biological activities. nih.gov These "non-classical" applications have become a major focus of medicinal chemistry research. nih.govualberta.ca

Table 1: Diverse Biological Targets of Quinolone-4-carboxylic Acid Derivatives

| Biological Target | Therapeutic Area | Key Findings |

| Topoisomerase II | Cancer | Derivatives have shown cytotoxicity against various cancer cell lines by inhibiting human topoisomerase II. mdpi.comualberta.ca |

| HIV-1 Integrase | Antiviral | Certain quinolone derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov |

| Cannabinoid Receptors | Neurological and Inflammatory Disorders | Quinolone-4-carboxamides have been developed as highly selective ligands for the cannabinoid-2 (CB2) receptor. nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Multiple (e.g., neurodegenerative diseases, diabetes) | 5,7-Diamino-6-fluoro-4-quinolone-3-carboxylic acid derivatives have been identified as potent and selective inhibitors of GSK-3β. ebi.ac.uk |

| MicroRNA-21 (miRNA-21) | Cancer | Fluoroquinolone derivatives have been synthesized and evaluated as small-molecule inhibitors of miRNA-21, which is overexpressed in many tumors. nih.gov |

7 Fluoroquinoline 4 Carboxylic Acid: a Key Player in Contemporary Research

Classical Approaches for the Quinoline-4-carboxylic Acid Core

The foundational quinoline-4-carboxylic acid structure can be assembled through several classical name reactions, each offering distinct advantages and substrate scopes.

Gould–Jacobs Reaction and its Synthetic Applications

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinoline-4-ones and their derivatives. mdpi.com This thermal cyclization method involves the initial condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME). mdpi.comquimicaorganica.org This is followed by a heat-induced cyclization of the resulting anilidomethylenemalonate intermediate to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification of the ester and decarboxylation yields the desired 4-hydroxyquinoline (B1666331). wikipedia.org

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org A key advantage of the Gould-Jacobs reaction is its utility in synthesizing commercially significant antibacterial agents. mdpi.com

The general sequence of the Gould-Jacobs reaction is as follows:

Condensation: Aniline or a substituted aniline reacts with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.org

Cyclization: The intermediate undergoes thermal benzannulation to form the quinoline ring system. wikipedia.org

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, typically using a base like sodium hydroxide. wikipedia.org

Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding the 4-hydroxyquinoline. wikipedia.org

| Step | Description |

| 1 | Condensation of aniline with diethyl ethoxymethylenemalonate. |

| 2 | Thermal cyclization to form the quinoline ring. |

| 3 | Saponification of the ester to a carboxylic acid. |

| 4 | Decarboxylation to yield 4-hydroxyquinoline. |

Conrad–Limpach Condensation in Quinoline Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org This reaction proceeds via a Schiff base intermediate. wikipedia.org The initial step involves the attack of the aniline on the keto group of the β-ketoester. wikipedia.org The subsequent cyclization of the Schiff base requires heating to approximately 250 °C. wikipedia.org The choice of solvent is critical, with inert, high-boiling solvents like mineral oil significantly improving yields compared to solvent-free conditions. wikipedia.orgnih.gov

The reaction product is often depicted as a 4-hydroxyquinoline (the enol form), but it is believed that the 4-quinolone (the keto form) is the predominant tautomer. wikipedia.org

| Reactants | Intermediate | Product |

| Aniline | Schiff Base | 4-Hydroxyquinoline |

| β-ketoester |

Camps' Cyclization for Quinolone Ring Formation

The Camps' cyclization is a base-catalyzed intramolecular reaction that transforms an o-acylaminoacetophenone into a hydroxyquinoline. wikipedia.org Depending on the reaction conditions and the structure of the starting material, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com

While the product is often drawn as a quinoline, evidence suggests that the quinolone (keto) form is more stable and predominates in both solid and solution states. wikipedia.org This reaction has been utilized in the synthesis of various substituted quinolones. mdpi.com

Strategies for Selective C-7 Fluorination in Quinoline Systems

The introduction of a fluorine atom at the C-7 position of the quinoline ring is a critical modification that often enhances the biological activity of the resulting compounds. Several methods have been developed for this selective fluorination.

Direct C-H fluorination of quinolines presents a significant challenge due to the high energy barrier of C-F bond formation and the need for high selectivity. nih.govnih.gov However, recent advancements have enabled the nucleophilic oxidative fluorination of quinolines. nih.govnih.gov This can be achieved through a concerted process involving fluoride, an electron, and a proton transfer, avoiding the formation of high-energy intermediates. nih.govnih.gov

Studies have shown that the fluorination of unsubstituted quinoline can result in a mixture of C-2 and C-4 fluorinated products, with the C-4 position being slightly favored. nih.gov The selectivity can be influenced by the presence of other substituents on the quinoline ring. nih.gov For instance, an acetyl group at the 3-position enhances the reactivity at the C-4 position. nih.gov The use of Lewis acids instead of protic acids can also improve C-4 selectivity by coordinating to the quinoline nitrogen and sterically hindering attack at the C-2 position. acs.org

Modern and Sustainable Synthetic Protocols for Fluoroquinoline-4-carboxylic Acid Derivatives

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalyst-mediated approaches for the synthesis of fluoroquinoline-4-carboxylic acid derivatives.

Catalyst-Mediated Syntheses (e.g., Nanoporous Isopolyoxomolybdate Catalysis)

One notable advancement is the use of a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, specifically (NH₄)₄₂[MoVI₇₂MoV₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂], as a highly efficient and recyclable catalyst. jmcs.org.mxscielo.org.mx This catalyst has been successfully employed in the synthesis of fluoroquinolone derivatives through the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines. jmcs.org.mxscielo.org.mx

The reactions are typically carried out in refluxing water, offering a green and clean synthetic route. jmcs.org.mx This catalytic system provides several advantages, including:

High yields and short reaction times: The catalyst efficiently promotes the reaction, leading to desired products in high yields within a relatively short timeframe. jmcs.org.mxscielo.org.mx

Eco-friendly conditions: The use of water as a solvent makes the process more environmentally benign. jmcs.org.mx

Catalyst reusability: The catalyst is easily recovered and can be reused for multiple catalytic cycles with consistent activity. jmcs.org.mxscielo.org.mx

Simple product isolation: The separation of the product from the catalyst is straightforward. jmcs.org.mxscielo.org.mx

This method represents a significant step towards the sustainable production of fluoroquinolone derivatives, minimizing waste and utilizing readily available and inexpensive starting materials. jmcs.org.mxscielo.org.mx

Green Chemistry Principles in Fluoroquinoline Synthesis

The application of green chemistry principles to the synthesis of fluoroquinolones, including this compound, aims to reduce the environmental impact of chemical processes. ijbpas.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. ijbpas.comsruc.ac.uk

One prominent green approach is the use of microwave irradiation. ijbpas.com This technique can significantly shorten reaction times, increase product yields, and in some cases, enable solvent-free reactions. nih.govnih.gov For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved through a microwave-assisted three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid, using p-toluenesulfonic acid as a catalyst in ethanol. nih.gov This method offers a substantial improvement over conventional heating, which requires much longer reaction times. nih.gov

Another key aspect of green fluoroquinolone synthesis is the use of water as a solvent and the application of recyclable catalysts. jmcs.org.mx Researchers have successfully employed a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a highly efficient and recyclable catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in refluxing water. jmcs.org.mx This method provides high yields in short reaction times and allows for the easy recovery and reuse of the catalyst, minimizing waste. ijbpas.comjmcs.org.mx The development of such catalytic systems is a significant step towards more sustainable pharmaceutical manufacturing. ijbpas.com

Preparation of Substituted this compound Derivatives

Modification of the this compound scaffold at various positions is a key strategy to modulate its properties. The synthesis of derivatives often focuses on the C-4 carboxylic acid group and the C-7 position, where the introduction of different substituents can lead to diverse chemical entities. rsc.orgnih.gov

Synthesis of Carboxylic Acid Esters at the C-4 Position

The carboxylic acid group at the C-4 position of the quinolone ring can be converted into esters, which can serve as prodrugs or intermediates for further functionalization. nih.gov A general method for esterification involves reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst. In a more specific example involving the related fluoroquinolone, ciprofloxacin, ester derivatives have been synthesized. For instance, the reaction of 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2,3-dihydroxypropane (glycerol) can yield the corresponding 2,3-dihydroxypropyl ester. frontiersin.org

| Starting Material | Reagent | Product | Reference |

| 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Glycerol | 2,3-dihydroxypropyl 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | frontiersin.org |

Incorporation of Amino and Heterocyclic Moieties at the C-7 Position

The C-7 position of the fluoroquinolone core is a common site for modification, and the introduction of various amino and heterocyclic groups has been extensively studied. sruc.ac.uk These substitutions are typically achieved through nucleophilic aromatic substitution, where the fluorine or another halogen at C-7 is displaced by a nitrogen-containing nucleophile, such as a piperazine derivative or another amine. jmcs.org.mx

For example, novel 1-carboxymethyl-6-fluoro-7-cyclic amino substituted-4-oxo-1, 4-dihydroquinolone-3-carboxylic acids have been synthesized by reacting ethyl-6-fluoro-7-chloro-1, 4-dihydro-4-quinoline-3-carboxylic acid with various cyclic amines. researchgate.net Similarly, the synthesis of 7-(mercaptobenzimidazolyl) fluoroquinolones has been accomplished using microwave irradiation. researchgate.net The reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine in the presence of a catalyst in water also exemplifies this type of modification. jmcs.org.mx

A variety of amino and heterocyclic moieties have been successfully incorporated at the C-7 position, as detailed in the table below.

| Starting Quinolone | Amine/Heterocycle | Synthesized Derivative | Reference |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | N-ethylpiperazine | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | jmcs.org.mx |

| Ethyl-6-fluoro-7-chloro-1, 4-dihydro-4-quinoline-3-carboxylic acid | Piperidine | 1-carboxymethyl-6-fluoro-7-(piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | researchgate.net |

| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2-Aminoterphthalic acid | 2-[(3-carboxy-1-(4-fluorophenyl)-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinolin-7-yl)amino]terephthalic acid | orientjchem.org |

| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 2-Aminophthalic acid | 2-[(3-carboxy-1-(4-fluorophenyl)-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinolin-7-yl)amino] phthalic acid | orientjchem.org |

Synthesis of Hybrid Structures and Bioconjugates Featuring the this compound Scaffold

The synthesis of hybrid molecules and bioconjugates incorporating the this compound scaffold represents a strategy to create novel chemical entities with potentially enhanced or new biological activities. nih.govnih.gov This approach involves covalently linking the fluoroquinolone core to another pharmacologically active molecule or a biomolecule.

Hybridization can be achieved by modifying the C-3 carboxylic acid group. nih.gov For example, the carboxylic acid can be converted to a hydrazide, which can then be reacted with other molecules to form larger hybrid structures. nih.gov A number of hybrids have been created by linking fluoroquinolones with other heterocyclic systems like 1,3,4-oxadiazole (B1194373), 1,2,4-triazole, and thiazole. nih.gov For instance, the carboxylic acid group of a fluoroquinolone can be replaced with a 1,3,4-oxadiazole ring to create symmetrical or non-symmetrical bis-fluoroquinolones. nih.gov

The following table provides examples of synthetic approaches towards hybrid structures.

| Fluoroquinolone Derivative | Linked Moiety | Hybrid Structure Type | Reference |

| Ciprofloxacin/Levofloxacin (B1675101) | 1,3,4-Oxadiazole | Bis-fluoroquinolone linked via a five-membered heterocycle | nih.gov |

| Ciprofloxacin | Hydrazine hydrate, Carbon disulfide | ijbpas.comresearchgate.netnih.gov-triazolo[3,4-b] ijbpas.comnih.govnih.gov-thiadiazole core | nih.gov |

| Ofloxacin | Arylaldehydes | Arylhydrazone derivatives | nih.gov |

Transformations at the Carboxylic Acid Moiety (C-4 Position)

The carboxylic acid group at the C-4 position of the quinoline ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and conversion to activated derivatives.

Esterification Reactions

Esterification of this compound is a common strategy to modify its properties or to create prodrugs. nih.gov The Fischer esterification, a classic method involving an acid catalyst and an excess of alcohol, can be employed for this transformation. masterorganicchemistry.comkhanacademy.org The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. khanacademy.org To drive the equilibrium towards the formation of the ester, water can be removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

For example, the esterification of fluoroquinolones like ciprofloxacin has been achieved by reacting them with various alcohols in the presence of a catalytic amount of concentrated sulfuric acid. frontiersin.org This method allows for the synthesis of a range of ester derivatives.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

| Ciprofloxacin | Glycerol, H₂SO₄ | 2,3-dihydroxypropyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | frontiersin.org |

| Salicylic acid | Methanol, H₂SO₄ | Wintergreen (Methyl salicylate) | khanacademy.org |

Amidation and Carboxamide Formation

The conversion of the carboxylic acid to an amide is another crucial transformation, often leading to compounds with altered biological activities. researchgate.net Direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring an activating agent to facilitate the reaction. libretexts.org Various coupling reagents have been developed to promote amide bond formation under mild conditions. mdpi.comorganic-chemistry.org

For instance, ciprofloxacin has been converted to its N-acyl derivatives by reacting it with various acyl chlorides in the presence of a base like sodium carbonate. frontiersin.org This reaction proceeds via nucleophilic acyl substitution.

Table 2: Examples of Amidation Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

| Ciprofloxacin hydrochloride | Acetyl chloride, Na₂CO₃ | 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | frontiersin.org |

| Ciprofloxacin hydrochloride | Benzoyl chloride, Na₂CO₃ | 7-(4-benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | frontiersin.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly when a carbonyl group is present at the beta-position to the carboxylic acid. khanacademy.orgyoutube.com This reaction can be initiated by heat. youtube.com The mechanism involves a cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen, leading to the formation of an enol and carbon dioxide. khanacademy.orgyoutube.com

In the context of fluoroquinolones, decarboxylation has been observed under both acidic and basic conditions. For example, heating fluoroquinolone esters in a sulfuric acid solution can lead to decarboxylated products. nih.gov Similarly, treatment with a base can also promote decarboxylation. youtube.com

Formation of Acid Halides and Activated Derivatives

The carboxylic acid can be converted into more reactive intermediates, such as acid halides, to facilitate subsequent reactions like esterification and amidation. Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used reagents for the synthesis of acid chlorides from carboxylic acids. These acid chlorides are highly reactive electrophiles.

Nucleophilic Substitutions and Modifications at the C-7 Fluoro-Position

The fluorine atom at the C-7 position of the quinoline ring is susceptible to nucleophilic aromatic substitution, providing a key site for introducing various functional groups, particularly piperazine and its derivatives. mdpi.comgoogle.comnih.gov

Amination Reactions with Piperazine Derivatives

The reaction of this compound with piperazine derivatives is a cornerstone in the synthesis of many clinically important fluoroquinolone antibiotics. mdpi.comnih.gov This nucleophilic aromatic substitution reaction typically involves heating the fluoroquinolone with the desired piperazine derivative, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.comgoogle.com

The synthesis of ciprofloxacin, for example, involves the condensation of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with piperazine. mdpi.com Similarly, other 7-substituted derivatives can be prepared by reacting the corresponding 7-fluoro or 7-chloro precursor with the appropriate piperazine derivative. google.comnih.gov These reactions have been shown to be amenable to microwave irradiation, which can significantly reduce reaction times. mdpi.com

Table 3: Examples of Amination with Piperazine Derivatives

| Reactant | Reagent(s) | Product | Reference(s) |

| 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine, DMSO, microwave | Ciprofloxacin | mdpi.com |

| 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid diacetyloxyboron ester | (S)-2-methylpiperazine, triethylamine, DMSO | l-Gatifloxacin semihydrate | google.com |

Introduction of Diverse Nitrogen-Containing Heterocycles at C-7

The introduction of various nitrogen-containing heterocycles at the C-7 position of the fluoroquinolone core is a key strategy in the development of new derivatives. This is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at C-7 is displaced by a nitrogen nucleophile from a heterocyclic ring. This reaction is a cornerstone in the synthesis of many clinically significant fluoroquinolone antibacterials.

The general reaction involves treating a this compound with a nitrogen-containing heterocycle, often in the presence of a base and a suitable solvent. The reactivity of the C-7 position is enhanced by the electron-withdrawing nature of the quinolone core, facilitating the nucleophilic attack. A variety of nitrogen heterocycles have been successfully introduced at this position, including piperazine, pyrrolidine, and their derivatives. mdpi.com These modifications significantly influence the antibacterial spectrum and potency of the resulting compounds. mdpi.com

For instance, the synthesis of ciprofloxacin and sarafloxacin (B1681457) derivatives has been accomplished by reacting the corresponding 7-fluoroquinolone with 2-(chloromethyl)quinazolin-4(3H)-one in the presence of sodium bicarbonate in dimethylformamide (DMF). researchgate.net This highlights the versatility of the SNAr reaction in incorporating complex heterocyclic systems at the C-7 position.

The table below provides examples of nitrogen-containing heterocycles that have been introduced at the C-7 position of the quinolone core and the resulting derivatives.

Table 1: Examples of Nitrogen-Containing Heterocycles Introduced at C-7

| Heterocycle | Resulting Derivative Class | Reference |

|---|---|---|

| Piperazine | Ciprofloxacin analogues | researchgate.net |

| Pyrrolidine | 7-aminopyrrolidinyl derivatives | nih.gov |

| Diazabicyclo[3.1.1]heptane | BMY 40062 | nih.gov |

Reactions at Other Positions of the Quinoline Core

While the C-7 position has been the primary site for modification, other positions on the quinolone core also offer opportunities for derivatization, leading to compounds with altered biological activities and physicochemical properties.

N-Alkylation and N-Substitution Reactions

The nitrogen atom at position 1 (N-1) of the quinolone ring is a common site for alkylation and substitution reactions. mdpi.com These modifications are crucial for influencing the compound's pharmacokinetic profile and target enzyme interactions. A variety of substituents have been introduced at the N-1 position, including alkyl, aryl, and more complex groups.

A key example is the synthesis of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic acid derivatives, which are conformationally restricted analogues of fleroxacin. usc.eduacs.org The introduction of the 2-fluorovinyl group at the N-1 position was achieved through a multi-step synthesis involving the dehydrosulfenylation of a 2-fluoro-2-[(4-methoxyphenyl)sulfinyl]ethyl group. usc.eduacs.org

Furthermore, N-alkylation can be achieved by reacting the quinolone with an alkyl halide in the presence of a base. mdpi.com For example, the synthesis of novel quinoline-4-carboxylate (B1235159) derivatives involved the reaction of a quinoline-4-carboxylate with propargyl bromide. researchgate.net

The table below summarizes some N-1 substituents and the corresponding reaction types.

Table 2: N-Alkylation and N-Substitution Reactions of the Quinoline Core

| Substituent at N-1 | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|

| 2-Fluorovinyl | Dehydrosulfenylation | 1-(2-Fluorovinyl)quinolones | usc.eduacs.org |

| tert-Butyl | Nucleophilic Substitution | 1-tert-Butyl-7-substituted fluoroquinolones | nih.gov |

Functionalization at C-2, C-3, C-5, C-6, and C-8 of Fluoroquinolone Analogues

Beyond the well-explored C-7 and N-1 positions, other sites on the quinoline ring can also be functionalized to modulate the properties of fluoroquinolone analogues.

C-2 Position: The C-2 position can be functionalized, for example, by reacting 2-iodoaniline (B362364) with dialkyl itaconates to produce 2-quinolones with substituents at the C-3 position. mdpi.com

C-3 Position: The carboxylic acid group at the C-3 position is a versatile handle for various modifications. nih.gov It can be converted into esters, amides, and other functional groups. nih.govlibretexts.org For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. frontiersin.org Amide formation can be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org These modifications can lead to the formation of hybrid molecules with enhanced biological activities. nih.gov

C-5, C-6, and C-8 Positions:

C-6 Position: The introduction of a fluorine atom at the C-6 position was a significant advancement in the development of fluoroquinolones, leading to a broader spectrum of activity. mdpi.com

C-8 Position: There is growing interest in modifying the C-8 position. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been synthesized and evaluated for its kinase inhibitory activity. nih.gov

The following table provides examples of functionalization at these positions.

Table 3: Functionalization at C-2, C-3, C-5, C-6, and C-8

| Position | Functionalization | Resulting Structure | Reference |

|---|---|---|---|

| C-2 | Reaction with dialkyl itaconates | 2-Substituted quinolones | mdpi.com |

| C-3 | Esterification with glycerol | 2,3-dihydroxypropyl ester of ciprofloxacin | frontiersin.org |

| C-3 | Amide formation | Ciprofloxacin amides | frontiersin.org |

| C-6 | Introduction of Fluorine | 6-Fluoroquinolones | mdpi.com |

Structure Activity Relationship Sar Investigations of 7 Fluoroquinoline 4 Carboxylic Acid Analogues

Impact of the C-7 Fluorine Atom on Biological Potency and Selectivity

The presence of a fluorine atom at the C-7 position of the quinoline (B57606) ring is a critical determinant of biological activity. This substitution has been shown to enhance the potency and selectivity of these compounds across different therapeutic targets.

Research indicates that the fluorine atom at C-7 can significantly increase the biological activity of quinoline derivatives compared to their non-fluorinated counterparts. For instance, in the context of anticancer research, 7-fluoro-2-phenylquinoline-4-carboxylic acid demonstrates potent inhibitory activity against human topoisomerase II alpha (hTopoIIα), an enzyme vital for DNA replication and repair. This inhibition ultimately leads to apoptosis in cancer cells. The enhanced potency of the 7-fluoro analogue is evident when compared to the 6-fluoro-2-phenylquinoline-4-carboxylic acid, which shows a less potent, yet similar, mechanism of action.

The electronegativity of the fluorine atom at C-7 can influence hydrogen-bonding interactions, which may affect the compound's solubility and its binding affinity to target proteins. In antibacterial applications, the C-7 substituent is known to directly interact with DNA gyrase or topoisomerase IV, influencing both the potency and the spectrum of activity. drugbank.com Modifications at this position can lead to significant changes in the minimum inhibitory concentrations (MICs) against various bacterial strains. For example, the introduction of different heterocyclic rings at the C-7 position of fluoroquinolone analogues results in varied antimicrobial effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The following table summarizes the comparative biological activities of 7-fluoroquinoline (B188112) derivatives and related compounds, highlighting the impact of the C-7 substituent.

| Compound | Activity Type | Target/Organism | IC50/MIC | Notes |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | Anticancer | Human Topoisomerase IIα | 5 - 15 µM | Induces apoptosis via topoisomerase inhibition. |

| 6-Fluoro-2-phenylquinoline-4-carboxylic acid | Anticancer | Human Topoisomerase IIα | 10 - 20 µM | Similar mechanism to the 7-fluoro analogue but less potent. |

| 7-Chloro-2-phenylquinoline-4-carboxylic acid | Antibacterial | Gram-positive bacteria | 15 - 30 µg/mL | Moderate activity. |

| Unsubstituted quinoline derivatives | Antibacterial | General | >30 µg/mL | Generally less effective than fluorinated variants. |

Role of the C-4 Carboxylic Acid Group in Target Binding and Pharmacological Activity

The carboxylic acid group at the C-4 position of the quinoline ring is essential for the biological activity of this class of compounds. It plays a crucial role in the interaction with biological targets, particularly in the context of antibacterial agents that target DNA gyrase and topoisomerase IV.

The C-4 carboxylic acid, in conjunction with the C-3 keto group (in the 4-quinolone-3-carboxylic acid series which is structurally related), forms a key pharmacophore that chelates a divalent metal ion, typically magnesium (Mg²⁺). This complex then interacts with specific amino acid residues within the enzyme's active site. nih.govacs.orgacs.org This "water-metal-ion bridge" is a critical component of the binding mechanism that leads to the inhibition of the enzyme's function, ultimately resulting in bacterial cell death. nih.govacs.orgacs.org

Studies have consistently shown that removal or significant modification of the C-4 carboxylic acid group leads to a dramatic loss of activity. scribd.com For example, replacing the 3-carboxylic acid group with a bioisostere like 1-H-tetrazol-5-yl resulted in a complete loss of antibacterial activity. scribd.com Similarly, modifications of ciprofloxacin (B1669076) via the 4-oxo-3-carboxylic acid core led to a reduction in its antimicrobial effectiveness. nih.gov

The acidic nature of the carboxylic acid group (with a pKa around 4-5) also influences the compound's physicochemical properties, such as its solubility at different pH levels. This property is crucial for its pharmacokinetic profile, affecting absorption and distribution in the body.

Influence of N-1, C-2, C-3, C-5, C-6, and C-8 Substituents on the Biological Profile of Fluoroquinoline-4-carboxylic Acid Derivatives

Substituents at various other positions on the 7-fluoroquinoline-4-carboxylic acid scaffold play a significant role in modulating the biological activity, spectrum, and pharmacokinetic properties of the resulting derivatives. rsc.org

N-1 Position: The substituent at the N-1 position is a key determinant of potency and spectrum of activity. Small alkyl groups, such as ethyl or cyclopropyl (B3062369), are commonly found in potent antibacterial agents. scribd.com The cyclopropyl group, in particular, has been shown to enhance activity against a broad range of bacteria. nih.gov For instance, the difference in the N-1 substituent between ciprofloxacin (cyclopropyl) and norfloxacin (B1679917) (ethyl) contributes to differences in their lethal activity against Escherichia coli. nih.gov In the context of anti-HIV agents, the presence of a 3,4,5-trihydroxylated aromatic substituent at the N-1 position of a quinolone ring demonstrated significant inhibitory activity against HIV-1 integrase. rsc.org

C-2 Position: Substitution at the C-2 position is generally detrimental to antibacterial activity. semanticscholar.org However, in the context of anticancer agents, a phenyl group at the C-2 position of this compound has been shown to be compatible with potent topoisomerase IIα inhibition.

C-3 Position: The C-3 position is typically part of the core pharmacophore with a carboxylic acid group. As discussed in section 4.2, modifications at this position are generally not well-tolerated for antibacterial activity.

C-5 Position: The introduction of a substituent at the C-5 position can influence activity. For example, an amino group at C-5 in some fluoroquinolones has been shown to improve activity against Gram-positive pathogens. nih.gov

C-6 Position: The C-6 position is often substituted with a fluorine atom in many clinically used fluoroquinolones, which dramatically increases antibacterial potency. scribd.com

C-8 Position: The substituent at the C-8 position can modulate activity and pharmacokinetic properties. A methoxy (B1213986) group at C-8, for instance, has been shown to improve the lethal activity of some fluoroquinolones. nih.gov Fusion of the N-1 and C-8 positions to form an additional ring, as seen in levofloxacin (B1675101), can also impact the biological activity profile. nih.govresearchgate.net

The following table provides examples of how substituents at these positions influence the biological activity of quinolone derivatives.

| Compound | N-1 Substituent | C-7 Substituent | C-8 Substituent | Biological Activity |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | H | Broad-spectrum antibacterial scribd.comnih.gov |

| Norfloxacin | Ethyl | Piperazinyl | H | Broad-spectrum antibacterial scribd.comnih.gov |

| Levofloxacin | Fused with C-8 | Methylpiperazinyl | Fused with N-1 | Broad-spectrum antibacterial nih.govresearchgate.net |

| PD161144 | Cyclopropyl | N-ethyl piperazinyl | Methoxy | High lethal activity against E. coli nih.gov |

Conformational Analysis and Steric Hindrance Effects on SAR

The three-dimensional conformation of this compound analogues and the steric effects of their substituents are crucial for their interaction with biological targets. The spatial arrangement of the various functional groups dictates the binding affinity and, consequently, the biological potency.

The quinolone ring system is relatively planar, but the substituents at different positions introduce conformational flexibility. The orientation of the C-4 carboxylic acid group is particularly important. The syn conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the C-5 position, is generally the preferred low-energy state due to the formation of an intramolecular hydrogen bond with the quinolone nitrogen. mdpi.comnih.gov

Steric hindrance from bulky substituents can significantly impact activity. For example, the rotational freedom of the C-7 ring can be restricted by bulky groups at the C-8 position. nih.govresearchgate.net Energy minimization modeling has shown that steric interactions between a C-8 methoxy group and an N-1 cyclopropyl group can skew the quinolone core and restrict the rotation of the C-7 substituent. nih.govresearchgate.net This conformational restriction can, in turn, affect the compound's ability to bind effectively to its target enzyme.

Pharmacological and Biological Research Applications of 7 Fluoroquinoline 4 Carboxylic Acid Derivatives

Antimicrobial Activities

The antimicrobial properties of 7-fluoroquinoline-4-carboxylic acid derivatives are a cornerstone of their research interest. These compounds have demonstrated efficacy against a broad array of bacterial and fungal pathogens.

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacterial strains)

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgnih.govnih.gov Modifications to the core fluoroquinolone structure, particularly at the C7 position, have been shown to influence the potency and spectrum of these compounds. orientjchem.org For instance, the introduction of a piperazinyl ring at the C7 position is a common strategy to enhance antibacterial activity. mdpi.com

Research has highlighted the efficacy of these derivatives against clinically relevant pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Pseudomonas aeruginosa, and Escherichia coli. orientjchem.org Some derivatives have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values indicating strong bactericidal effects. nih.gov The amphoteric nature of fluoroquinolones, possessing both a carboxylic acid group and a basic amine, plays a role in their ability to penetrate bacterial cells. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Ciprofloxacin (B1669076) derivative (1) | MRSA ATCC33591 | 8 | nih.gov |

| 2-phenyl-quinoline-4-carboxylic acid derivative (18) | MRSA | Zone of inhibition: 5-6 mm at 50-100 µg/mL | nih.gov |

| Fluoroquinolone derivative (29) | MRSA 14-4 & 14-5 | 2 | nih.gov |

| Triazole-quinolone hybrid (32) | MRSA | 0.5 | nih.gov |

| Difluoroboranyl-fluoroquinolone "7a" | S. aureus | 0.25 | nih.gov |

Activity against Multidrug-Resistant Organisms (e.g., MRSA)

A significant area of research focuses on the activity of this compound derivatives against multidrug-resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The emergence of MRSA strains has created a pressing need for new therapeutic agents, and fluoroquinolone derivatives have shown promise in this area. researchgate.net

Studies have identified several derivatives with potent anti-MRSA activity. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated, with one compound showing notable zones of inhibition against an MRSA strain. nih.gov Another study reported on fluoroquinolone derivatives containing a 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety, with one derivative exhibiting a low MIC value against two different MRSA strains. nih.gov Furthermore, hybrid molecules incorporating a triazole ring into the quinolone structure have demonstrated very potent anti-MRSA activity. nih.gov The combination of fluoroquinolones with other antibiotics, such as rifampin, has also been explored to enhance efficacy against MRSA biofilms. mdpi.com

Antifungal Efficacy (e.g., against Aspergillus fungi)

While primarily known for their antibacterial properties, certain derivatives of this compound have also been investigated for their antifungal potential. nih.gov Research has shown that some of these compounds can potentiate the activity of existing antifungal drugs. nih.govresearchgate.net

One study identified a fluoroquinolone derivative, NE-E07, that significantly enhanced the efficacy of echinocandins, a class of antifungal drugs, against Aspergillus fumigatus. nih.govnih.gov This potentiation was also observed against echinocandin-resistant strains of A. fumigatus. nih.govresearchgate.net The proposed mechanism involves an effect on ergosterol (B1671047) biosynthesis, similar to azole antifungals. nih.gov Interestingly, established fluoroquinolones like ciprofloxacin did not exhibit this potentiating effect, highlighting the importance of specific structural features of the derivative. nih.gov Other studies have also explored quinolone derivatives for their activity against various fungal species, including Candida and Rhodotorula. researchgate.net

Mechanisms of Antimicrobial Action (e.g., Inhibition of DNA Gyrase and Topoisomerase IV)

The primary mechanism of antimicrobial action for this compound derivatives is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.netyoutube.comyoutube.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov

DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. nih.govyoutube.com DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA unwinding for replication and transcription. youtube.com

Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. youtube.com This enzyme is responsible for decatenating, or separating, the interlinked daughter DNA molecules following replication. nih.gov

By binding to the enzyme-DNA complex, fluoroquinolones stabilize this intermediate state. nih.govresearchgate.net This trapping of the complex prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. nih.govresearchgate.net These breaks trigger a cascade of events, including the SOS response, and ultimately result in bacterial cell death, which is why fluoroquinolones are considered bactericidal. nih.govyoutube.com The affinity of a particular fluoroquinolone derivative for either DNA gyrase or topoisomerase IV can influence its spectrum of activity. youtube.com

Anticancer Potential and Cytotoxicity Studies

In addition to their antimicrobial effects, derivatives of this compound have garnered significant interest for their potential as anticancer agents. nih.govsruc.ac.ukresearchgate.net Research has demonstrated their ability to inhibit the growth of various cancer cell lines.

In Vitro Growth Inhibition against Human Cancer Cell Lines

Numerous studies have reported the in vitro cytotoxic activity of this compound derivatives against a range of human cancer cell lines. sruc.ac.uk These include, but are not limited to, lung adenocarcinoma (A-549), liver adenocarcinoma (Hep-G2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). sruc.ac.uk

The anticancer activity of these compounds is often attributed to their ability to inhibit human topoisomerase II, an enzyme that is structurally similar to bacterial DNA gyrase and is essential for cell division. nih.govrsc.orgnews-medical.net By inhibiting this enzyme, the derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells. nih.gov

Modifications to the fluoroquinolone scaffold have led to the development of derivatives with significant cytotoxic potential. For example, certain ciprofloxacin derivatives have shown potent inhibitory effects against several human tumor cell lines, with IC₅₀ values in the low micromolar range. sruc.ac.uk Similarly, levofloxacin (B1675101) derivatives have demonstrated significant anticancer potential against various cancer cell lines, with some being more potent than the standard anticancer drug doxorubicin. rsc.org The development of hybrid molecules, such as those combining a fluoroquinolone with a histone deacetylase (HDAC) inhibitor, has also yielded compounds with promising and selective cytotoxicity against cancer cells. sruc.ac.uk

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Ciprofloxacin derivative (32) | MCF-7 (Breast) | 4.3 | nih.gov |

| Ciprofloxacin derivative (97) | A549 (Lung) | 27.71 | nih.gov |

| Ciprofloxacin derivative (97) | HepG2 (Liver) | 22.09 | nih.gov |

| Levofloxacin derivative (17b) | MCF-7 (Breast) | 2.82 | rsc.org |

| Levofloxacin derivative (17h) | MCF-7 (Breast) | 1.69 | rsc.org |

| Levofloxacin derivative (17h) | A549 (Lung) | 2.62 | rsc.org |

| Levofloxacin derivative (17h) | SKOV3 (Ovarian) | 1.92 | rsc.org |

| Ciprofloxacin derivatives (5, 6, 7, 8, 9) | Various human tumor cell lines | 0.72 - 4.92 | sruc.ac.uk |

| Levofloxacin-HDAC conjugate (11) | HDAC1 | 29 | sruc.ac.uk |

| Levofloxacin-HDAC conjugate (11) | HDAC6 | 21 | sruc.ac.uk |

Mechanisms of Antitumor Action (e.g., Topoisomerase II Inhibition)

A primary mechanism through which certain quinoline (B57606) derivatives exert their antitumor effects is the inhibition of topoisomerase II. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By interfering with the function of topoisomerase II, these compounds can induce double-strand breaks in DNA, ultimately leading to apoptosis in cancer cells. nih.gov

Topoisomerase II enzymes, which include both α and β isoforms, function by creating transient double-strand breaks in the DNA backbone, allowing another DNA segment to pass through, and then resealing the break. nih.gov Inhibitors of this process, often referred to as topoisomerase poisons, stabilize the transient enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, resulting in persistent DNA breaks that trigger a cascade of cellular responses culminating in programmed cell death. nih.govnih.gov

Several classes of well-known anticancer drugs, including anthracyclines (e.g., doxorubicin), anthracenediones (e.g., mitoxantrone), and epipodophyllotoxins (e.g., etoposide), function as topoisomerase II inhibitors. nih.gov Research into quinoline derivatives has revealed that certain compounds within this class can also adopt this mechanism of action. For instance, some benzoquinoline derivatives have demonstrated promising topoisomerase II inhibitory activity, supporting the potential of this enzyme as a target for new drug discovery. nih.gov The ability of these compounds to intercalate into DNA and interfere with the DNA-topoisomerase complex is a key aspect of their cytotoxic effects. nih.gov

Notably, studies on various quinoline derivatives have highlighted their potential for differential antiproliferative effects against a range of cancer cell lines, including those of the colon, pancreas, prostate, breast, lung, and cervix. nih.gov For example, specific quinoline-carboxylic acid derivatives have shown remarkable growth inhibition capacities against mammary and cervical cancer cell lines. nih.gov

Table 1: Antitumor Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Quinoline-4-carboxylic acid | Mammary (MCF7) | Remarkable growth inhibition | nih.gov |

| Quinoline-2-carboxylic acid | Cervical (HELA), Mammary (MCF7) | Significant cytotoxicity | nih.gov |

| Gemifloxacin | Colorectum (SW480, HCT116, CACO2), Pancreatic (PANC1), Prostate (PC3), Mammary (T47D), Lung (A375), Melanoma (A549) | Exceptional and differential antiproliferation | nih.gov |

| Benzoquinoline derivatives | Not specified | Topoisomerase II inhibition | nih.gov |

Antiviral Activities

Fluoroquinolone derivatives have demonstrated notable activity against the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that these compounds can inhibit HIV replication at the transcriptional level. nih.gov One of the most potent congeners, K-12, has been shown to be active against various strains of HIV-1, including those resistant to established drugs like AZT and ritonavir, as well as HIV-2 and simian immunodeficiency virus (SIV). nih.gov

The mechanism of action for the anti-HIV activity of compounds like K-12 involves the inhibition of the Tat-mediated transactivation process in HIV-infected cells. nih.gov This was determined through time-of-addition experiments and quantitative transactivation bioassays. nih.gov The Tat protein is a crucial regulatory protein in HIV that significantly enhances the transcription of the viral genome. By inhibiting this process, fluoroquinolone derivatives can effectively suppress viral replication. The effective concentration (EC50) for K-12 against various HIV strains in different cell lines consistently falls in the range of 0.2-0.6 µM. nih.gov

Combination antiretroviral therapy (cART) is the standard treatment for HIV, typically involving a combination of drugs that target different stages of the viral life cycle, such as reverse transcriptase inhibitors and protease inhibitors. nih.gov The discovery of new agents like fluoroquinolone derivatives that act on different viral targets, such as Tat-mediated transcription, is crucial for developing alternative treatment strategies and combating drug resistance. nih.govnih.gov

The emergence of novel viruses like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has prompted extensive research into new antiviral agents. While some fluoroquinolones have shown weak activity against SARS-CoV-2, with compounds like enoxacin (B1671340) having an EC50 value of 126 µM in Vero cells, the quinolone structure is considered a valuable scaffold for developing more potent antiviral agents. nih.govresearchgate.net

Research has focused on designing and synthesizing new quinolone derivatives with improved efficacy against SARS-CoV-2. For instance, a series of 2-aminoquinolone acid derivatives were developed and found to be highly active as entry inhibitors against the virus without significant toxicity. nih.gov Molecular docking studies have suggested that some quinolone derivatives may bind to the main protease (Mpro) of the virus, an essential enzyme for viral replication. nih.gov Other potential targets for quinolone-based compounds include the spike glycoprotein, which is crucial for viral entry into host cells, and the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. mdpi.com

Specifically, derivatives of 2-aminoquinolone acids, such as compound 9b, have shown promising results as templates for the development of anti-SARS-CoV-2 agents. nih.gov Furthermore, other quinazolinone derivatives have demonstrated potent inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov

Table 2: Antiviral Activity of Selected Quinolone Derivatives against SARS-CoV-2

| Compound/Derivative Class | Target/Mechanism | Antiviral Activity (EC50/IC50) | Reference(s) |

| Enoxacin | Not specified | 126.4 µM (Vero cells) | researchgate.net |

| 2-Aminoquinolone acid derivatives (e.g., 9b) | Entry inhibitor | 1.5–3.5 µM | nih.gov |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | Not specified | < 0.25 µM | nih.gov |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | Not specified | < 0.25 µM | nih.gov |

| Elvitegravir | RNA-dependent RNA polymerase (RdRp) | Suggested as a possible inhibitor | mdpi.com |

Other Reported Biological Activities (e.g., Amylolytic Activity, Anti-inflammatory Effects)

Beyond their antitumor and antiviral properties, derivatives of quinoline-4-carboxylic acid have been investigated for other biological activities. Notably, they have demonstrated significant anti-inflammatory effects.

Studies have shown that certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit impressive anti-inflammatory properties, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This activity was observed in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov The mechanism of anti-inflammatory action for some derivatives may involve the inhibition of pro-inflammatory mediators. For instance, some compounds have been shown to suppress the production of nitric oxide (NO), a key inflammatory molecule, in LPS-stimulated macrophages. mdpi.comchemrxiv.org The reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial enzymes in the inflammatory cascade, has also been observed. chemrxiv.org

The anti-inflammatory effects of these compounds are thought to be mediated through various signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response. mdpi.commdpi.com For example, some derivatives have been found to dose-dependently suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.comchemrxiv.org

While research on the amylolytic activity of this compound derivatives is less prominent in the provided context, the broad biological profile of quinoline compounds suggests that they may interact with various enzymes, warranting further investigation into their effects on carbohydrate-metabolizing enzymes. The primary focus of recent research has been on their potential as anti-inflammatory agents, with several studies highlighting their ability to modulate key inflammatory pathways and mediators. mdpi.comchemrxiv.orgmdpi.com

Advanced Research and Computational Approaches in Fluoroquinoline 4 Carboxylic Acid Studies

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-fluoroquinoline-4-carboxylic acid and its derivatives, molecular docking is instrumental in understanding how these compounds interact with their biological targets, primarily bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net

The fundamental pharmacophore of fluoroquinolones, which includes the carboxylic acid at the C-3 position and the keto group at the C-4 position, is crucial for activity. These groups form a metal-water-amino acid complex through hydrogen and salt bridges with magnesium ions (Mg2+) and specific amino acids such as serine, aspartate, and glutamate (B1630785) in the quinolone resistance-determining region (QRDR) of the target enzymes. mdpi.comnih.gov The fluorine atom at the C-6 position enhances the penetration of the compounds through bacterial cell walls and membranes. nih.gov

In silico studies focusing on novel fluoroquinolone derivatives targeting DNA gyrase in Gram-negative bacteria have utilized molecular docking to evaluate their binding affinity. nih.gov These studies often involve comparing the binding energies of newly designed compounds with those of known fluoroquinolones to predict their potential efficacy. For example, some novel derivatives have shown binding energies in a similar range to ciprofloxacin (B1669076), norfloxacin (B1679917), and levofloxacin (B1675101). nih.govresearchgate.net The interaction with amino acid residues within the active site of DNA gyrase is a key determinant of the inhibitory action of these compounds. nih.gov

| Compound/Derivative | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Moxifloxacin | DNA Gyrase | Serine, Aspartate, Glutamate | -11.3 | mdpi.com |

| FQH-2 (benzimidazole derivative) | DNA Gyrase | Not specified | -10.6 | mdpi.com |

| Ciprofloxacin | DNA Gyrase (S. aureus) | Not specified | -12.8 | researchgate.net |

| Ciprofloxacin | DNA Gyrase (E. coli) | Not specified | -6.48 | researchgate.net |

| Novel Fluoroquinolones (1FQ-9FQ) | DNA Gyrase | Not specified | -9.0 to -12.0 (range for controls) | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. journalijar.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govfrontiersin.org

For fluoroquinolone-4-carboxylic acids, QSAR studies have been employed to understand how different structural modifications impact their pharmacokinetic properties and antibacterial activity. nih.gov These studies often use various molecular descriptors, such as 2D descriptors (e.g., physical properties like logP) and 3D descriptors (e.g., volume), as well as quantum chemical parameters like polarizability, to build predictive models. nih.gov

A key focus of QSAR studies on fluoroquinolones has been the substituents at the N-1 and C-7 positions. nih.gov For example, research has shown that a small volume and large polarizability and surface area of substituents at the C-7 position contribute to a larger area under the curve (AUC), a measure of drug exposure. nih.gov Conversely, large polarizability and a small volume of substituents at the N-1 position are associated with a longer elimination half-life. nih.gov

The development of 3D-QSAR models, such as those using the Comparative Molecular Field Analysis (CoMSIA) module, has allowed for more detailed predictions. nih.gov These models can establish relationships between the 3D structure of quinolones and properties like their plasma protein binding rate. nih.gov The predictive ability of these models is often evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validation correlation coefficient (R²). A q² value greater than 0.5 is generally considered to indicate a reliable predictive ability. nih.gov

QSAR models have also been applied to predict the toxicity of fluoroquinolones, such as their median lethal dose (LD50). journalijar.com By comparing the predicted LD50 values from software tools with experimental data, researchers can gain insights into the potential toxicity of new derivatives. journalijar.com

Computational Prediction of Pharmacokinetic and Toxicity Properties (ADME-Tox)

Computational methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of new chemical entities. nih.govnih.gov These in silico predictions help in identifying compounds with favorable pharmacokinetic profiles and low toxicity, thus reducing the likelihood of late-stage failures in drug development. nih.govnih.gov

For this compound and its analogs, various ADME-Tox parameters can be predicted using specialized software. researchgate.netnih.gov These predictions often rely on the compound's chemical structure and physicochemical properties.

Absorption: Key parameters for predicting absorption include intestinal absorption, Caco-2 cell permeability, and skin permeability. frontiersin.org Lipophilicity, often expressed as AlogP98, is another critical factor, with ideal values typically being less than or equal to 5. frontiersin.org

Distribution: The volume of distribution at steady-state (Vss) and plasma protein binding are important distribution parameters. nih.gov High plasma protein binding can affect a drug's efficacy and toxicity. nih.gov

Metabolism: Predictions can be made regarding a compound's affinity for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov

Excretion: Plasma clearance (CLp) is a key parameter for predicting how quickly a drug is removed from the body. nih.gov

Toxicity: In silico models can predict various toxicity endpoints, including genotoxicity (e.g., Ames test), hepatotoxicity, and irritation potential. nih.gov

The theoretical pKa values of ionizable groups, such as the carboxylic acid at C-3 and the amino group at C-7 in many fluoroquinolones, are also important as they influence the compound's charge at physiological pH, which in turn affects its absorption and distribution. nih.gov For many fluoroquinolones, the pKa of the carboxylic acid is in the range of 5.13 to 5.80. nih.gov

| Property | Predicted Value/Classification | Significance | Reference |

| Lipophilicity (AlogP98) | Ideal: ≤ 5 | Affects absorption and permeation | frontiersin.org |

| Caco-2 Permeability (Papp) | High: > 0.90 (predicted value) | Indicates ease of absorption | frontiersin.org |

| Carboxylic Acid pKa1 | ~5.13 - 5.80 | Influences ionization at physiological pH | nih.gov |

| Plasma Protein Binding | High/Low | Affects unbound drug concentration and efficacy | nih.gov |

| Genotoxicity (Ames test) | Positive/Negative | Indicates mutagenic potential | nih.gov |

| Hepatotoxicity | Predicted risk | Indicates potential for liver damage | nih.gov |

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR)

The structural elucidation of novel this compound derivatives relies heavily on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. All carboxylic acid derivatives containing a carbonyl group show a strong absorption in the IR spectrum between 1650 and 1850 cm⁻¹. pressbooks.publibretexts.org The exact position of this carbonyl (C=O) stretch provides information about the specific type of derivative. pressbooks.publibretexts.org For carboxylic acids, this peak is typically observed around 1710 cm⁻¹. pressbooks.pub Conjugation with an aromatic ring can lower the C=O stretching frequency. oregonstate.edu Nitriles, which can be derivatives, show a characteristic C≡N stretch in the region of 2250-2150 cm⁻¹. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the detailed structure of these molecules.

¹H NMR: Protons on the carbon adjacent to the carbonyl group typically resonate in the range of 2.0-2.5 ppm. libretexts.orglibretexts.org The acidic proton of the carboxylic acid group, if not exchanged with a deuterium (B1214612) solvent, appears as a broad signal between 10 and 13 ppm. princeton.edu

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. frontiersin.orgresearchgate.net For many carboxylic acid derivatives, a common fragmentation involves the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺). libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized derivative. researchgate.net

| Spectroscopic Technique | Key Feature | Typical Range/Value | Significance | Reference |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1650-1850 cm⁻¹ | Identifies carbonyl-containing derivatives | pressbooks.publibretexts.org |

| IR Spectroscopy | Carboxylic Acid (C=O) | ~1710 cm⁻¹ | Specific for carboxylic acid group | pressbooks.pub |

| IR Spectroscopy | Nitrile (C≡N) Stretch | 2250-2150 cm⁻¹ | Identifies nitrile derivatives | oregonstate.edu |

| ¹H NMR | α-Protons to Carbonyl | 2.0-2.5 ppm | Identifies protons adjacent to the carbonyl | libretexts.orglibretexts.org |

| ¹H NMR | Carboxylic Acid Proton | 10-13 ppm | Confirms the presence of the -COOH group | princeton.edu |

| ¹³C NMR | Carbonyl Carbon | 160-180 ppm | Characteristic of carboxylic acid derivatives | libretexts.orglibretexts.org |

| Mass Spectrometry | Acylium Ion (R-CO⁺) | Varies | Common fragment confirming the core structure | libretexts.org |

常见问题

Q. What are the standard synthetic routes for 7-fluoroquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of fluoroquinoline-4-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, fluorination, and carboxylation. Key steps include:

- Cyclocondensation : Reacting substituted anilines with glyoxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the quinoline core .

- Fluorination : Introducing fluorine via electrophilic substitution or halogen exchange, often requiring inert atmospheres (N₂/Ar) to prevent side reactions .

- Carboxylation : Oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety, optimized at controlled temperatures (60–80°C) .

Q. Critical Parameters :

- Solvent Choice : DMF enhances reaction homogeneity but may require post-reaction quenching (e.g., ice-water) to isolate products .

- Temperature Control : Excessive heat (>100°C) degrades fluorinated intermediates, reducing yields .

Example Protocol :

A representative synthesis from achieved 75–78% yield using reflux in DMF (4 hours), followed by crystallization from THF.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Elemental Analysis : Confirms molecular formula (e.g., C, H, N, F content) with deviations <0.3% indicating purity .

- Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .

Data Interpretation : Cross-referencing NMR shifts with computational models (e.g., DFT) resolves ambiguities in fluorine’s electronic effects .

Q. How does the fluorine substituent at the 7-position influence the compound’s physicochemical stability?

Methodological Answer: The 7-fluoro group enhances:

- Electron-Withdrawing Effects : Stabilizes the quinoline core against oxidative degradation, confirmed by accelerated stability testing (40°C/75% RH for 6 months) .

- Hydrogen Bonding : The carboxylic acid at C4 forms intramolecular H-bonds with fluorine, reducing solubility in non-polar solvents but improving crystallinity .

Q. Experimental Validation :

- Thermogravimetric Analysis (TGA) : Shows decomposition onset >170°C, correlating with fluorine’s stabilizing role .

- pH-Dependent Solubility : Carboxylic acid deprotonation (pKa ~3.5) increases aqueous solubility at neutral pH, critical for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during fluorination?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, preventing defluorination or oxidation .

- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for C7 fluorination over C6/C8 positions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 10–15% .

Case Study : achieved 85% purity in a multi-step synthesis by employing Boc-protection to shield reactive sites during fluorination.

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays :

- DNA Gyrase/Topoisomerase IV : Fluoroquinolones inhibit bacterial DNA replication. Use supercoiling assays with plasmid DNA and ATP-dependent relaxation monitored via gel electrophoresis .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) quantify potency, with fluorine enhancing target affinity (e.g., IC₅₀ = 2.5 µM vs. 15 µM for non-fluorinated analogs) .

- Cellular Uptake Studies : Radiolabeled (¹⁴C/³H) derivatives track intracellular accumulation via scintillation counting .

Structural Insights : Molecular docking (e.g., AutoDock Vina) predicts binding modes where the C7 fluorine interacts with enzyme hydrophobic pockets .

Q. How can researchers address low solubility of this compound in aqueous media?

Methodological Answer:

- Salt Formation : React with NaOH/KOH to prepare water-soluble sodium/potassium salts .

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or PEG-400 to enhance solubility for in vitro assays .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability, with particle size <200 nm confirmed by DLS .

Q. How to resolve contradictions in substituent effects on biological activity across studies?

Methodological Answer:

- Meta-Analysis : Compare SAR data from fluorinated analogs (e.g., 6-F vs. 8-F substitution) to identify trends. For example, C7-F improves Gram-negative activity, while C8-F favors Gram-positive targets .

- Crystallographic Studies : Resolve enzyme-ligand complexes to clarify how substituent positioning alters binding (e.g., fluorine’s van der Waals interactions vs. steric hindrance) .

Case Study : showed 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline derivatives with C7-F exhibited 10-fold higher antitubercular activity than C6-F analogs, linked to improved membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。